molecular formula C12H13NO5 B082851 Ethyl 2-(4-nitrophenyl)-3-oxobutanoate CAS No. 10565-18-1

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate

Cat. No. B082851
CAS RN: 10565-18-1
M. Wt: 251.23 g/mol
InChI Key: CWLKTUNTDCJRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is a chemical compound that belongs to the family of β-keto esters. It is commonly used in the synthesis of various organic compounds due to its versatile nature. This compound has gained significant attention in the scientific community due to its various applications in research and development.

Mechanism Of Action

The mechanism of action of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction results in the formation of a covalent bond between the compound and the nucleophile.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate. However, it has been reported to exhibit antimicrobial and antifungal activity.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in lab experiments include its versatility in the synthesis of various organic compounds, its low toxicity, and its relatively low cost. However, its limitations include its limited solubility in polar solvents and its sensitivity to moisture.

Future Directions

There are various future directions for the use of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in scientific research. One potential application is in the synthesis of novel β-keto esters with improved properties for use in medicinal chemistry and materials science. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate can be synthesized by the reaction between ethyl acetoacetate and 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate has various applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds such as β-keto esters, β-diketones, and β-lactones. These compounds have various applications in medicinal chemistry, agrochemicals, and materials science.

properties

CAS RN

10565-18-1

Product Name

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(15)11(8(2)14)9-4-6-10(7-5-9)13(16)17/h4-7,11H,3H2,1-2H3

InChI Key

CWLKTUNTDCJRIJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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